molecular formula C12H9N3O3 B13787135 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid CAS No. 88019-12-9

1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid

Cat. No.: B13787135
CAS No.: 88019-12-9
M. Wt: 243.22 g/mol
InChI Key: ONMPAOJZEQZPMV-UHFFFAOYSA-N
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Description

1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid consists of a fused pyrimidine and quinoxaline ring system with a carboxylic acid functional group at the 2-position and a keto group at the 1-position.

Preparation Methods

The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzamide with diethyl oxalate to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as thionyl chloride or phosphorus pentachloride to form acyl chlorides, which can further react with nucleophiles to form esters or amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoxaline derivatives .

Scientific Research Applications

1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid lies in its specific ring structure and functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

88019-12-9

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

1-oxo-5,6-dihydropyrimido[1,2-a]quinoxaline-2-carboxylic acid

InChI

InChI=1S/C12H9N3O3/c16-11-7(12(17)18)5-14-10-6-13-8-3-1-2-4-9(8)15(10)11/h1-5,13H,6H2,(H,17,18)

InChI Key

ONMPAOJZEQZPMV-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=C(C(=O)N2C3=CC=CC=C3N1)C(=O)O

Origin of Product

United States

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